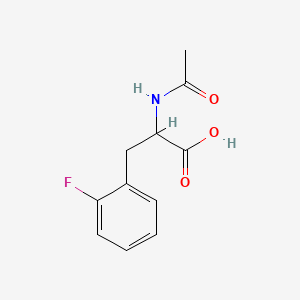

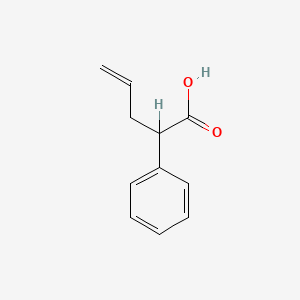

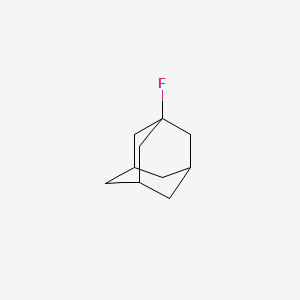

![molecular formula C20H23NO B1266671 [1,1'-Biphenyl]-4-carbonitrile, 4'-(heptyloxy)- CAS No. 52364-72-4](/img/structure/B1266671.png)

[1,1'-Biphenyl]-4-carbonitrile, 4'-(heptyloxy)-

描述

Synthesis Analysis

The synthesis of related biphenyl carbonitriles involves multi-step chemical processes, often starting from specific biphenyl derivatives. While direct synthesis methods for [1,1'-Biphenyl]-4-carbonitrile, 4'-(heptyloxy)- were not identified, general protocols for biphenyl carbonitriles suggest initial steps such as Friedel-Crafts acylation, followed by further functionalization (Yang Xue, 2002). These methods are crucial for introducing various functional groups, including the heptyloxy group at the 4'-position of the biphenyl structure.

Molecular Structure Analysis

The molecular structure of biphenyl carbonitriles, including the target compound, is characterized by the presence of a biphenyl core, a carbonitrile group at one end, and various substituents such as the heptyloxy group at the other. X-ray crystallography and computational methods are often used to elucidate these structures, revealing details like bond lengths, angles, and conformational preferences. For instance, studies on similar compounds have highlighted the planarity or slight torsion between the biphenyl rings and the spatial arrangement of substituents (S. Özbey et al., 2004; W. Clegg et al., 1998).

Chemical Reactions and Properties

Biphenyl carbonitriles engage in a variety of chemical reactions, including nucleophilic substitution and coupling reactions, influenced by the presence of the carbonitrile and ether groups. These reactions allow for the introduction of additional functional groups or the formation of polymers. The reactivity is often dictated by the electronic properties of the substituents and the biphenyl core's steric effects.

Physical Properties Analysis

The physical properties of [1,1'-Biphenyl]-4-carbonitrile, 4'-(heptyloxy)-, such as melting point, solubility, and phase behavior, are significantly influenced by the compound's molecular structure. For example, the length of the heptyloxy chain impacts the compound's solubility in organic solvents and its melting point. Biphenyl derivatives with long alkoxy chains typically exhibit liquid crystalline behavior, which is a critical aspect of their physical properties (J. Geng et al., 2004).

Chemical Properties Analysis

Chemically, [1,1'-Biphenyl]-4-carbonitrile, 4'-(heptyloxy)- exhibits properties typical of both biphenyls and nitriles. The biphenyl core contributes to the compound's stability and rigidity, while the carbonitrile group introduces reactivity towards nucleophiles. The heptyloxy substituent affects the compound's hydrophobicity and compatibility with organic solvents. These chemical properties are essential for understanding the compound's behavior in chemical syntheses and applications.

科学研究应用

Application in Covalent Organic Frameworks (COFs)

- Scientific Field : Material Science

- Summary of Application : This compound is used in the synthesis of two-dimensional covalent organic frameworks (COFs). COFs are a class of crystalline porous organic polymers assembled by connecting organic building units via covalent bonds .

- Methods of Application : The compound is condensed with a dialdehyde longer than terephthalaldehyde (TPA), for example, [1,1′-biphenyl]-4,4′-dicarbaldehyde (BPDA) or [1,1′:4′,1′′-terphenyl]-4,4′′-dicarbaldehyde (TPDA), to produce dual-pore COFs .

- Results or Outcomes : The resulting COFs have larger pore sizes and exhibit hierarchical porosity .

Application in Biological Agents

- Scientific Field : Medicinal Chemistry

- Summary of Application : A series of 4-[{2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4-yl}methyl)(2-R-2-oxoethyl)amino]benzoic acid derivatives was synthesized using this compound. These derivatives were screened for their antibacterial, anticancer, and anti-TB activities .

- Methods of Application : The specific methods of synthesis and application are not detailed in the source .

- Results or Outcomes : The synthesized compounds obeyed all five rules with good bioavailability and there might be no any possibility of causing harmful toxicants, therefore these compounds may be used as drugs .

Application in Organic Synthesis

- Scientific Field : Organic Chemistry

- Summary of Application : This compound is used in the preparation of 4′,4′′′,4′′′′′-nitrilotris(4-methoxy-[1,1′-biphenyl]-3-carbaldehyde), a direct precursor for the tripodal salicylaldehyde with a triphenylamine core .

- Methods of Application : The specific methods of synthesis and application are not detailed in the source .

- Results or Outcomes : The structure of the product was confirmed by molecular spectroscopy .

Application in Biological Agents with Docking Studies

- Scientific Field : Medicinal Chemistry

- Summary of Application : A series of 4- [ {2′- (2H-tetrazole-5-yl)- [1,1′-biphenyl]-4-yl}methyl) (2-R-2-oxoethyl)amino]benzoic acid derivatives was synthesized. The obtained compounds were screened for their antibacterial, anticancer and anti-TB activities .

- Methods of Application : The specific methods of synthesis and application are not detailed in the source .

- Results or Outcomes : Calculated ADME properties suggested that the synthesized compounds obeyed all five rules with good bioavailability and there might be no any possibility of causing harmful toxicants, therefore these compounds may be used as drugs .

Application in Organic Synthesis

- Scientific Field : Organic Chemistry

- Summary of Application : This compound is used in the preparation of 4′,4′′′,4′′′′′-nitrilotris(4-methoxy-[1,1′-biphenyl]-3-carbaldehyde), a direct precursor for the tripodal salicylaldehyde with a triphenylamine core .

- Methods of Application : The specific methods of synthesis and application are not detailed in the source .

- Results or Outcomes : The structure of the product was confirmed by molecular spectroscopy .

Application in Anti-Proliferative Evaluation

- Scientific Field : Medicinal Chemistry

- Summary of Application : This compound is used in the design, synthesis, and anti-proliferative evaluation of [1,1′-biphenyl]-4-ols as an inhibitor of HUVEC migration and tube formation .

- Methods of Application : The specific methods of synthesis and application are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

Application in Optoelectronic Devices

- Scientific Field : Material Science

- Summary of Application : N,N-Diarylthiophen-2-amine units, which can be synthesized from this compound, are of great interest for the synthesis of optoelectronic devices .

- Methods of Application : The compound was obtained by means of a Buchwald–Hartwig cross-coupling reaction of bis (4′- (hexyloxy)- [1,1′-biphenyl]-4-yl)amine and 2-bromothiophene .

- Results or Outcomes : The structure of newly synthesized compounds was established by means of elemental analysis, high-resolution mass spectrometry, 1 H, 13 C NMR, IR and UV spectroscopy and mass-spectrometry .

Application in Covalent Organic Frameworks

- Scientific Field : Material Science

- Summary of Application : This compound is used in the synthesis of two-dimensional covalent organic frameworks (COFs) with hierarchical porosity .

- Methods of Application : The compound is condensed with a dialdehyde longer than terephthalaldehyde (TPA), for example, [1,1′-biphenyl]-4,4′-dicarbaldehyde (BPDA) or [1,1′:4′,1′′-terphenyl]-4,4′′-dicarbaldehyde (TPDA), to produce dual-pore COFs .

- Results or Outcomes : The resulting COFs have larger pore sizes and exhibit hierarchical porosity .

Application in Mesomorphic Properties

- Scientific Field : Material Science

- Summary of Application : This compound is used in the synthesis of biphenyl derivatives with a central unit based on oligomeric 1,6-hexamethylene diisocyanate .

- Methods of Application : The specific methods of synthesis and application are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

安全和危害

属性

IUPAC Name |

4-(4-heptoxyphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-2-3-4-5-6-15-22-20-13-11-19(12-14-20)18-9-7-17(16-21)8-10-18/h7-14H,2-6,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBFKTCKZLMJED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4068747 | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-(heptyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,1'-Biphenyl]-4-carbonitrile, 4'-(heptyloxy)- | |

CAS RN |

52364-72-4 | |

| Record name | 4′-(Heptyloxy)[1,1′-biphenyl]-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52364-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-4-carbonitrile, 4'-(heptyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052364724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-(heptyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-(heptyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-(heptyloxy)[1,1'-biphenyl]-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。